molecular formula C15H8Cl2N4 B2658119 5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 892288-74-3

5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B2658119
CAS No.: 892288-74-3
M. Wt: 315.16
InChI Key: OWJUTUPFSYJOPZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmaceutical research. The presence of both triazole and quinazoline moieties in its structure makes it a compound of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline typically involves the formation of the quinazoline ring followed by the introduction of the triazole moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloroaniline with ethyl glyoxalate can form an intermediate, which upon further reaction with hydrazine derivatives, yields the desired triazoloquinazoline compound .

Industrial Production Methods

Industrial production methods for such compounds often involve the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and reduce reaction times. These methods are optimized to ensure scalability and cost-effectiveness for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with various molecular targets. It is known to intercalate into DNA, disrupting the replication process and leading to cell death. This compound can also inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both chlorine atoms and the triazoloquinazoline framework contributes to its potent biological effects and makes it a valuable compound for further research and development .

Properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4/c16-10-7-5-9(6-8-10)13-15-18-14(17)11-3-1-2-4-12(11)21(15)20-19-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJUTUPFSYJOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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